Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid
Overview
Description
Ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid is a useful research compound. Its molecular formula is C19H23NO8 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-{3-[(2-furylmethyl)amino]propoxy}benzoate oxalate is 393.14236669 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Optical Storage in Polymers
Ethyl 4-{3-[(2-furylmethyl)amino]propoxy}benzoate oxalate (referred to as BEM in the study) was utilized in the synthesis of azo polymers for reversible optical storage. BEM, when copolymerized with other compounds, demonstrated significant photoinduced birefringence, indicating its potential in high-density optical storage applications (Meng et al., 1996).
Biological Activity in Insect Development
A derivative of the compound, used in a study, showed significant biological activity as an anti-juvenile hormone agent in insects. This activity was observed in the precocious metamorphosis of the silkworm, indicating the potential use of such compounds in regulating insect growth and development (Kuwano et al., 2008).
Crystal Packing Interactions
The compound and its derivatives have been studied for their role in crystal packing interactions. These studies provide insights into the interactions and bonding patterns within crystalline structures, which is crucial in the field of material science and crystallography (Zhang et al., 2011).
Enzyme Mimicking for Pesticide Degradation
Cadmium(II) complexes with derivatives of ethyl 4-{3-[(2-furylmethyl)amino]propoxy}benzoate have been synthesized to mimic the function of enzymes that degrade organophosphate pesticides. This application is significant in environmental chemistry and bioremediation (Daumann et al., 2012).
Antimicrobial Properties
Synthesized derivatives of this compound have shown antimicrobial activities, making them potential candidates for drug development, especially in addressing bacterial infections (Desai et al., 2007).
Properties
IUPAC Name |
ethyl 4-[3-(furan-2-ylmethylamino)propoxy]benzoate;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4.C2H2O4/c1-2-20-17(19)14-6-8-15(9-7-14)21-12-4-10-18-13-16-5-3-11-22-16;3-1(4)2(5)6/h3,5-9,11,18H,2,4,10,12-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLESSLQVBKMBEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCNCC2=CC=CO2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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